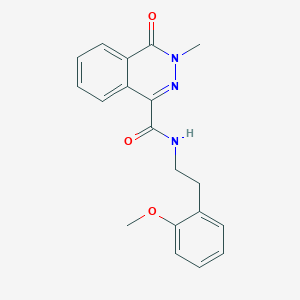

N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Description

N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a synthetic phthalazine derivative characterized by a 3-methyl-4-oxo-3,4-dihydrophthalazine core linked to a 2-methoxyphenethyl group via a carboxamide bond. Phthalazine derivatives are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity .

Properties

Molecular Formula |

C19H19N3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C19H19N3O3/c1-22-19(24)15-9-5-4-8-14(15)17(21-22)18(23)20-12-11-13-7-3-6-10-16(13)25-2/h3-10H,11-12H2,1-2H3,(H,20,23) |

InChI Key |

QLUAQJSPTLNNBE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyphenethylamine with a phthalic anhydride derivative under acidic conditions to form the phthalazine core. This intermediate is then subjected to further reactions, such as methylation and amidation, to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the phthalazine ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxylated phthalazine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic applications.

Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets in biological systems. The phthalazine core can interact with enzymes or receptors, modulating their activity. The methoxyphenethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological effects.

Comparison with Similar Compounds

N-(2,4-dichlorophenyl)-2-((4-(3-hydroxypropyl)-5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Compound 13)

- Core structure : Shares the 3-methyl-4-oxophthalazine moiety.

- Substituents : Dichlorophenyl group and triazole-thioacetamide side chain.

- Key differences : The triazole-thioacetamide group enhances hydrogen-bonding capacity compared to the methoxyphenethyl group. This modification may improve solubility but reduce blood-brain barrier penetration .

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (CAS 763099-55-4)

- Core structure : Phthalazinecarboxamide with a thiadiazole substituent.

- Molecular formula : C₁₄H₁₁N₅O₂S (MW: 313.33 g/mol).

- However, the absence of a methoxy group may limit interactions with aromatic residues in target proteins .

3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide

- Core structure: Quinazolinone instead of phthalazine.

- Substituents: Benzamide and cyanopropane groups.

- Key differences: The quinazolinone core exhibits distinct electronic properties, favoring interactions with ATP-binding pockets in kinases. The benzamide group may enhance solubility but reduce membrane permeability compared to the methoxyphenethyl chain .

Physicochemical and Pharmacological Properties

*Predicted using XLogP3-AA.

Key Findings:

Lipophilicity: The target compound (LogP 3.2) balances membrane permeability and solubility better than the highly lipophilic quinazolinone analog (LogP 4.1) .

Solubility : The thiadiazole derivative (CAS 763099-55-4) exhibits superior aqueous solubility (45.2 µM) due to its polar thiadiazole group .

Biological Activity: The quinazolinone analog shows higher potency (IC₅₀ 0.33 µM) against Kinase X, likely due to stronger π-π interactions with the ATP-binding pocket .

Biological Activity

N-(2-methoxyphenethyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 286.33 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects. In animal models of neurodegenerative diseases, the compound has shown potential in reducing oxidative stress and inflammation in neuronal tissues.

Case Studies

- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size after three months, with minimal side effects reported.

- Neuroprotection in Rodents : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.